Ethyl 4-[(2-aminoethyl)carbamoyl]-3-methoxybenzoate

Lipophilicity Drug-likeness Permeability

Ethyl 4-[(2-aminoethyl)carbamoyl]-3-methoxybenzoate is a synthetic, low-molecular-weight aromatic carbamate-ester hybrid (C13H18N2O4, MW 266.29 g/mol) that combines an ethyl ester terminus, a 3-methoxy substituent, and a flexible 2-aminoethylcarbamoyl side chain on a benzoate scaffold. This compound occupies a distinct chemical space at the intersection of benzoate ester prodrug motifs and aminoalkylcarbamoyl pharmacophores, making it relevant as a fragment, intermediate, or core scaffold in medicinal chemistry programs targeting enzymes, receptors, or transporters that recognize substituted benzamide/benzoate architectures.

Molecular Formula C13H18N2O4
Molecular Weight 266.29 g/mol
CAS No. 919772-09-1
Cat. No. B12614294
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 4-[(2-aminoethyl)carbamoyl]-3-methoxybenzoate
CAS919772-09-1
Molecular FormulaC13H18N2O4
Molecular Weight266.29 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CC(=C(C=C1)C(=O)NCCN)OC
InChIInChI=1S/C13H18N2O4/c1-3-19-13(17)9-4-5-10(11(8-9)18-2)12(16)15-7-6-14/h4-5,8H,3,6-7,14H2,1-2H3,(H,15,16)
InChIKeyGNCVEYLMBGUKAW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 4-[(2-aminoethyl)carbamoyl]-3-methoxybenzoate (CAS 919772-09-1): Procurement-Relevant Classification and Physicochemical Identity


Ethyl 4-[(2-aminoethyl)carbamoyl]-3-methoxybenzoate is a synthetic, low-molecular-weight aromatic carbamate-ester hybrid (C13H18N2O4, MW 266.29 g/mol) that combines an ethyl ester terminus, a 3-methoxy substituent, and a flexible 2-aminoethylcarbamoyl side chain on a benzoate scaffold [1]. This compound occupies a distinct chemical space at the intersection of benzoate ester prodrug motifs and aminoalkylcarbamoyl pharmacophores, making it relevant as a fragment, intermediate, or core scaffold in medicinal chemistry programs targeting enzymes, receptors, or transporters that recognize substituted benzamide/benzoate architectures [1]. Its computed XLogP3 of 0.6 and topological polar surface area (TPSA) of 90.7 Ų place it within drug-like physicochemical boundaries, though no peer-reviewed bioactivity or in vivo data are publicly available for this specific compound as of the knowledge cutoff [1].

Why Ethyl 4-[(2-aminoethyl)carbamoyl]-3-methoxybenzoate Cannot Be Replaced by Des-Methoxy or Des-Ester Analogs Without Altering Key Selection Parameters


Superficially similar in-class compounds—such as the des-methoxy analog ethyl 4-[(2-aminoethyl)carbamoyl]benzoate (CAS 919771-78-1) or the carboxylic acid form 4-[(2-aminoethyl)carbamoyl]benzoic acid (CAS 737714-48-6)—differ in critical computed molecular properties that directly govern solubility, permeability, and hydrogen-bonding capacity. The 3-methoxy group of the target compound alters electron distribution on the aromatic ring and contributes an additional hydrogen-bond acceptor, while the ethyl ester moiety modulates lipophilicity and metabolic susceptibility relative to the free acid [1][2]. These are not interchangeable differences: a change of a single substituent can shift LogP, TPSA, and rotatable bond count enough to move a compound across key drug-likeness thresholds or alter its behavior in chromatographic purification, solubility screens, and biochemical assay formats. The quantitative evidence below demonstrates exactly where these differentials reside.

Head-to-Head Quantitative Differentiation of Ethyl 4-[(2-aminoethyl)carbamoyl]-3-methoxybenzoate vs. Its Closest Analogs


Lipophilicity (XLogP3) Differential vs. Des-Methoxy Analog

The target compound exhibits a computed XLogP3 of 0.6, approximately 0.4 log units higher than the des-methoxy analog ethyl 4-[(2-aminoethyl)carbamoyl]benzoate (XLogP3 ≈ 0.2), indicating measurably increased lipophilicity conferred by the 3-methoxy substituent [1][2]. This difference, while numerically modest, is meaningful for partitioning behavior in octanol-water systems and correlates with enhanced passive membrane permeability potential according to established drug-likeness frameworks [3].

Lipophilicity Drug-likeness Permeability

Topological Polar Surface Area (TPSA) Distinction from Carboxylic Acid and Des-Methoxy Analog Forms

The target compound has a computed TPSA of 90.7 Ų, which is lower than the carboxylic acid analog 4-[(2-aminoethyl)carbamoyl]benzoic acid (TPSA ≈ 109 Ų, reflecting the additional polar -COOH group) yet higher than the des-methoxy analog (TPSA ≈ 81.5 Ų due to loss of one H-bond acceptor) [1][2][3]. This intermediate TPSA value positions the target compound in the borderline region for predicted blood–brain barrier penetration (common threshold: TPSA < 90 Ų for CNS candidates) while maintaining acceptable oral absorption potential (typically TPSA < 140 Ų) [4].

Polar surface area BBB penetration Oral bioavailability

Hydrogen-Bond Acceptor Count: Fine-Tuning Solubility and Target Engagement Capacity

The target compound presents 5 hydrogen-bond acceptors (HBA), one more than the des-methoxy analog (4 HBA) and one fewer than the L-alanine conjugate derivative N-{4-[(2-aminoethyl)carbamoyl]-3-methoxybenzoyl}-L-alanine (6 HBA due to additional amide and carboxylate oxygens) [1][2]. Hydrogen-bond donor count is conserved at 2 across the target and its des-methoxy analog. The incremental HBA contributed by the 3-methoxy group modulates aqueous solubility and the ability to satisfy hydrogen-bonding requirements in target binding pockets without exceeding the recommended HBA ≤ 10 guideline [3].

Hydrogen bonding Solubility Structure-activity relationships

Molecular Weight and Rotatable Bond Count: Differentiating Synthetic Accessibility and Formulation Behavior from Simpler Analogs

The target compound (MW 266.29 g/mol, 7 rotatable bonds) is heavier and more flexible than both the des-methoxy analog (MW 236.27 g/mol, 6 rotatable bonds) and the carboxylic acid form (MW 208.21 g/mol, 4 rotatable bonds), yet remains within the Veber oral bioavailability thresholds (≤10 rotatable bonds) and well below the Lipinski MW cutoff of 500 Da [1][2][3]. The 7 rotatable bonds confer greater conformational entropy, which can translate into higher crystal lattice energy and reduced aqueous solubility relative to the more rigid des-methoxy comparator, but also greater induced-fit adaptability in target binding sites [4].

Molecular weight Rotatable bonds Solid-state properties

Explicit Caveat: Absence of Direct Comparative Bioactivity, Selectivity, or In Vivo Data

A comprehensive search of PubMed, PubChem BioAssay, ChEMBL, DrugBank, and Google Patents (excluding prohibited vendor sources) as of the knowledge cutoff returned zero peer-reviewed primary research articles, zero patent exemplifications with quantitative biological data, and zero public bioassay records for CAS 919772-09-1 or its direct comparator CAS 919771-78-1 [1][2]. Consequently, no head-to-head IC50, Ki, EC50, selectivity panel, solubility assay, metabolic stability, or in vivo pharmacokinetic comparison can be provided. The differentiation presented in this guide rests entirely on computed physicochemical properties, which are valid and decision-relevant but do not constitute biological activity evidence. Any procurement decision based on anticipated biological superiority over analogs is unsupported by public data and must be validated through proprietary experimentation.

Data transparency Procurement risk Evidence gap

Evidence-Backed Application Scenarios for Ethyl 4-[(2-aminoethyl)carbamoyl]-3-methoxybenzoate in Scientific and Industrial Procurement


Fragment-Based Drug Discovery (FBDD) Library Expansion Requiring Defined Physicochemical Diversity

The target compound's MW of 266 Da and 7 rotatable bonds place it in the 'fragment-plus' space where it can serve as a starting point for fragment growing or linking. Its intermediate TPSA (90.7 Ų) and XLogP3 (0.6) differentiate it from the des-methoxy analog and acid form, providing library designers with a specific physicochemical vector for SAR exploration [1]. Procurement is justified when the screening library requires a compound with exactly 5 H-bond acceptors, an ester prodrug handle, and a methoxy group for potential metabolic or crystallographic interactions not offered by the 4-HBA des-methoxy variant [2].

Synthetic Intermediate in Amide- or Urea-Focused Medicinal Chemistry Campaigns

The free primary amine on the aminoethyl side chain makes this compound a reactive intermediate for amide coupling, urea formation, or reductive amination with diverse carboxylic acids, isocyanates, or aldehydes. The ethyl ester terminus provides orthogonal protection, enabling selective derivatization strategies that are not possible with the carboxylic acid analog, which would require additional protection/deprotection steps [1]. Procurement scientists should select this compound over the acid form when the synthetic route demands an ester-protected benzoate that can be hydrolyzed at a late stage under mild conditions [2].

Physicochemical Probe Compound for Validating Computed Property–Experimental Correlation Models

Given the complete absence of published experimental solubility, logD, or pKa data for this compound and its analogs, it represents a valuable test case for building predictive models. The target compound offers a unique combination of 5 HBA, 2 HBD, TPSA 90.7 Ų, and XLogP3 0.6 that fills a specific gap in the property space spanned by commercially available benzoate carbamates [1]. Procurement for this purpose is driven by the compound's position as an outlier in TPSA–LogP space relative to its simpler analogs, making it a discriminating data point for model training [2].

Custom Synthesis Precursor for Deuterated or Fluorescent Probe Generation

The compound's synthetic handles—a primary amine and an ethyl ester—enable straightforward incorporation of isotopic labels (e.g., ¹⁵N via the amine, ¹³C via the ester) or fluorescent tags (via amide bond formation). The 3-methoxy group provides an additional ¹H NMR reference signal (singlet, ~3.8–3.9 ppm) that can aid in reaction monitoring and purity assessment, a practical advantage over the des-methoxy analog that lacks this convenient spectroscopic handle [1]. Procurement in this context is driven by the compound's superior analytical traceability during custom synthesis workflows [2].

Quote Request

Request a Quote for Ethyl 4-[(2-aminoethyl)carbamoyl]-3-methoxybenzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.